molecular formula C11H9Cl2N3O B1597238 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 667865-24-9

1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No. B1597238
M. Wt: 270.11 g/mol
InChI Key: YNRUWPCHWDIHGI-UHFFFAOYSA-N
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Description

1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DCTE and is a member of the triazole family of compounds. DCTE has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of DCTE is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. DCTE has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell walls and membranes. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

DCTE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCTE can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-1beta. In vivo studies have shown that DCTE can reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using DCTE in lab experiments is its relatively simple synthesis method. Additionally, DCTE has shown promising results in various scientific research applications. However, one limitation of using DCTE is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of DCTE. One potential direction is the further exploration of its antifungal and antibacterial properties, with the goal of developing new drugs for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of DCTE and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of DCTE should be further investigated to determine its safety for use in various scientific research applications.

Scientific Research Applications

DCTE has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. DCTE has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, DCTE has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-6-11(7(2)17)14-15-16(6)10-4-8(12)3-9(13)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRUWPCHWDIHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384458
Record name 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

CAS RN

667865-24-9
Record name 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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